N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide
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Overview
Description
N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide is a compound that belongs to the class of heterocyclic compounds containing a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide typically involves the reaction of 2,2-dimethylthietane with appropriate reagents to introduce the hydroxypropanamide group. One common method involves the nucleophilic ring-opening of 2,2-dimethylthietane followed by subsequent reactions to form the desired compound. The reaction conditions often include the use of bases or acids to facilitate the ring-opening and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thietane ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include enzyme inhibition, receptor modulation, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide include other thietane derivatives and sulfur-containing heterocycles, such as thiiranes and thiophenes .
Uniqueness
This compound is unique due to its specific structure, which combines a thietane ring with a hydroxypropanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15NO2S |
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Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-2-hydroxypropanamide |
InChI |
InChI=1S/C8H15NO2S/c1-5(10)7(11)9-6-4-12-8(6,2)3/h5-6,10H,4H2,1-3H3,(H,9,11) |
InChI Key |
DJKZVUYEPIRJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CSC1(C)C)O |
Origin of Product |
United States |
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